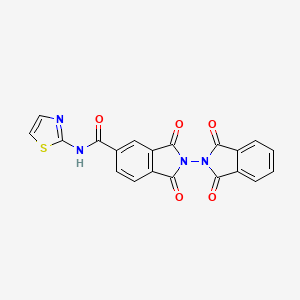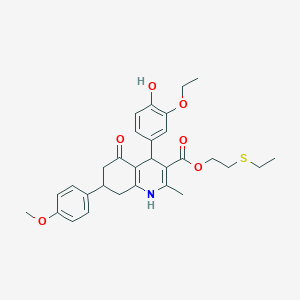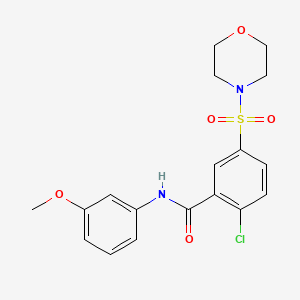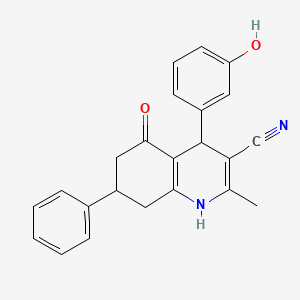
N-(2,4-difluorophenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide, commonly known as DMSB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMSB is a small molecule that is synthesized in the laboratory using specific chemical reactions.
作用机制
The mechanism of action of DMSB is not fully understood, but it is believed to be related to its ability to inhibit the activity of specific enzymes and proteins in cells. DMSB has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death, which may explain its antitumor activity. DMSB has also been shown to inhibit the activity of the protein NF-κB, which is involved in the regulation of inflammation and immune responses. Inhibition of NF-κB activity can lead to reduced inflammation, which may explain its anti-inflammatory effects.
Biochemical and Physiological Effects:
DMSB has been shown to have several biochemical and physiological effects in cells and animal models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth. DMSB has also been shown to reduce the production of inflammatory cytokines and chemokines, leading to reduced inflammation in animal models of inflammatory diseases. Additionally, DMSB has been shown to reduce oxidative stress in neurons, leading to increased neuronal survival and function.
实验室实验的优点和局限性
One advantage of DMSB is its ability to inhibit the activity of specific enzymes and proteins in cells, making it a useful tool for studying the function of these molecules in various biological processes. Additionally, DMSB has demonstrated antitumor and anti-inflammatory activity, making it a potential candidate for the development of new drugs for these conditions. However, one limitation of DMSB is its toxicity, with studies showing that it can cause liver damage and other adverse effects at high doses. Therefore, caution should be taken when using DMSB in lab experiments.
未来方向
There are several future directions for the study of DMSB. One area of research is the development of new drugs based on the structure of DMSB for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of DMSB and its effects on specific enzymes and proteins in cells. Further research is also needed to investigate the potential use of DMSB as a neuroprotective agent for the treatment of neurodegenerative diseases. Finally, studies are needed to investigate the safety and toxicity of DMSB in humans, which could pave the way for its use in clinical trials.
合成方法
The synthesis of DMSB involves several chemical reactions, starting with the reaction of 2,4-difluoroaniline with 4-methylbenzoyl chloride in the presence of a base. This reaction yields 4-methyl-N-(2,4-difluorophenyl)benzamide. The next step involves the reaction of this compound with morpholine and p-toluenesulfonyl chloride in the presence of a base, which yields DMSB. The overall synthesis method of DMSB is a multi-step process that requires expertise in organic chemistry.
科学研究应用
DMSB has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer. DMSB has also been studied for its potential use as an anti-inflammatory agent, with research showing its ability to reduce inflammation in animal models of inflammatory diseases. Additionally, DMSB has been investigated for its potential use as a neuroprotective agent, with studies demonstrating its ability to protect neurons from damage caused by oxidative stress.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4S/c1-12-2-3-13(18(23)21-16-5-4-14(19)11-15(16)20)10-17(12)27(24,25)22-6-8-26-9-7-22/h2-5,10-11H,6-9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFQHAQJOQTZBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5006015.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5006023.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(pentamethylbenzoyl)amino]benzoate](/img/structure/B5006031.png)
![1-{[2-(methylthio)-5-pyrimidinyl]methyl}-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5006032.png)



![N-{[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B5006058.png)
![1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5006067.png)

![5-nitro-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5006090.png)
![5-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5006102.png)
![2-[(3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5006119.png)
